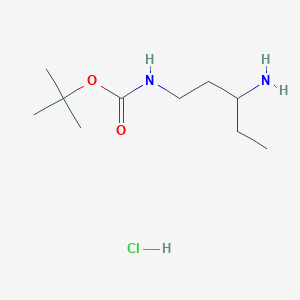

1-N-Boc-Pentane-1,3-diamine hydrochloride

描述

Chemical Background and Historical Context

The development of tert-butoxycarbonyl protecting groups emerged as a transformative advancement in organic synthesis during the latter half of the twentieth century, fundamentally altering approaches to amino acid and peptide chemistry. The tert-butoxycarbonyl group achieved a leading role as a protective group for amino moieties in peptide synthesis due to its unique stability profile and selective deprotection characteristics. This protecting group demonstrates remarkable stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles, making it particularly valuable for complex synthetic transformations.

The specific compound 1-N-tert-butoxycarbonyl-pentane-1,3-diamine hydrochloride represents an evolution in protected diamine chemistry, where the pentane backbone provides optimal spacing for various synthetic applications. Historical development of such compounds arose from the need for precisely positioned amino functionalities in pharmaceutical intermediates and materials science applications. The hydrochloride salt formation enhances the compound's crystalline properties and storage stability, addressing practical considerations that emerged from early synthetic work with free base forms of protected diamines.

The synthesis methodology for related tert-butoxycarbonyl-protected diamines has been extensively documented, with procedures typically involving the reaction of di-tert-butyl dicarbonate with diamine substrates under controlled conditions. These synthetic approaches have been refined over decades to achieve high yields and selectivity, establishing reliable protocols for accessing diverse protected diamine architectures. The emergence of 1-N-tert-butoxycarbonyl-pentane-1,3-diamine hydrochloride as a commercially available building block reflects the maturation of these synthetic methodologies and their widespread adoption in research and development applications.

Structural Significance in Organic Chemistry

The molecular architecture of 1-N-tert-butoxycarbonyl-pentane-1,3-diamine hydrochloride embodies several key structural features that define its chemical behavior and synthetic utility. The compound possesses the molecular formula C₁₀H₂₃ClN₂O₂ in its hydrochloride salt form, with a molecular weight of 238.76 grams per mole. The free base form exhibits the molecular formula C₁₀H₂₂N₂O₂ with a corresponding molecular weight of 202.29 grams per mole. This structural composition incorporates a five-carbon aliphatic chain with amino substituents at the 1 and 3 positions, where the primary amino group at position 1 is protected by the tert-butoxycarbonyl moiety.

The IUPAC nomenclature for this compound designates it as tert-butyl 3-aminopentylcarbamate hydrochloride, reflecting the carbamate linkage formed between the tert-butoxycarbonyl protecting group and the primary amine. The compound's structural representation through SMILES notation appears as CCC(N)CCNC(OC(C)(C)C)=O, illustrating the spatial arrangement of functional groups and the characteristic tert-butyl ester connectivity. The InChI key RRFSFDNWOSRURZ-UHFFFAOYSA-N provides a standardized digital fingerprint for computational and database applications.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the pentane backbone and the rotational freedom around the carbamate bond. The tert-butoxycarbonyl group adopts a preferred conformation that minimizes steric interactions while maintaining the characteristic planar geometry of the carbamate functionality. The 1,3-diamine arrangement provides optimal spacing for potential chelation applications or for serving as a linker in more complex molecular architectures.

Role as a Protected Diamine Building Block

1-N-tert-Butoxycarbonyl-pentane-1,3-diamine hydrochloride functions as a versatile synthetic intermediate where the selective protection of one amino group enables differential reactivity patterns essential for complex synthetic sequences. The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions, commonly employing trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection strategy allows for the temporal control of amino group reactivity, enabling sequential functionalization protocols that would otherwise be challenging with unprotected diamine substrates.

The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of peptide-based drugs where the protected diamine architecture enhances drug efficacy and stability. In bioconjugation processes, this building block facilitates the attachment of biomolecules to surfaces or other molecules, which proves crucial in developing targeted therapies and diagnostics in biotechnology applications. The pentane spacer length provides optimal flexibility for biological recognition while maintaining sufficient rigidity for predictable molecular interactions.

In polymer chemistry applications, 1-N-tert-butoxycarbonyl-pentane-1,3-diamine hydrochloride acts as a building block in the synthesis of specialized polymers, offering improved properties such as increased flexibility and strength in materials used for coatings and adhesives. The controlled introduction of amino functionality through deprotection protocols enables the creation of polymer networks with precisely defined cross-linking densities and mechanical properties. Material science applications utilize this compound in creating advanced materials with specific functionalities, such as drug delivery systems, due to its ability to form stable linkages while maintaining compatibility with biological environments.

The synthetic versatility of this protected diamine extends to its use in organic synthesis as a valuable reagent facilitating the formation of complex molecules. The compound's dual functionality, combining a free amino group with a protected amino group, enables it to serve as both a nucleophile and a latent nucleophile in multi-step synthetic sequences. This bifunctional character proves particularly valuable in the construction of heterocyclic systems and in the synthesis of natural products containing polyamine motifs.

Research applications demonstrate the compound's utility in developing innovative chemical compounds where the pentane backbone provides optimal spatial relationships for specific molecular recognition events. The ability to selectively deprotect the tert-butoxycarbonyl group under mild acidic conditions while preserving other acid-sensitive functionalities makes this building block particularly valuable for late-stage synthetic modifications in complex molecular frameworks. The hydrochloride salt form enhances the compound's storage stability and facilitates precise stoichiometric control in synthetic applications, addressing practical considerations that are essential for reproducible synthetic protocols.

属性

IUPAC Name |

tert-butyl N-(3-aminopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-5-8(11)6-7-12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFSFDNWOSRURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704264 | |

| Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210240-75-8 | |

| Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The most common and reliable method to prepare this compound involves the selective protection of one amine group of pentane-1,3-diamine with the tert-butoxycarbonyl (Boc) group, followed by salt formation with hydrochloric acid:

Step 1: Boc Protection

Pentane-1,3-diamine is reacted with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0–25°C) to ensure selectivity and prevent over-protection or side reactions.Step 2: Hydrochloride Salt Formation

The Boc-protected intermediate is treated with hydrochloric acid (commonly HCl in dioxane) to protonate the free amine, yielding the hydrochloride salt form which improves solubility and stability.Step 3: Purification

Purification is achieved through recrystallization from ethanol/water mixtures or chromatographic methods (silica gel column chromatography using methanol/DCM gradients), resulting in a product of high purity (>95%).

This approach is favored for its mild conditions, high selectivity, and scalability suitable for laboratory and industrial applications.

Alternative Synthetic Strategies

While the above method is predominant, alternative approaches have been explored in related diamine compounds synthesis, such as:

Use of Boc Anhydride (Di-tert-butyl dicarbonate)

Instead of tert-butyl chloroformate, di-tert-butyl dicarbonate can be used as the Boc source, often yielding comparable selectivity and efficiency under similar reaction conditions.Sequential Protection and Functionalization

Some methods involve initial protection of one amine followed by selective functionalization or alkylation of the other amine before salt formation, allowing for tailored derivatives useful in complex molecule synthesis.Computational Optimization

Quantum chemical calculations and machine learning models have been applied to optimize reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and minimize side products.

Key Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Polar aprotic solvents preferred |

| Temperature | 0–25 °C | Low temperature to avoid Boc deprotection |

| Base | Triethylamine | Neutralizes HCl formed, promotes Boc attachment |

| Boc Reagent | tert-Butyl chloroformate or Boc anhydride | Stoichiometric ratio ~1.1:1 (Boc:amine) |

| Acid for Salt Formation | HCl in dioxane or aqueous HCl | Converts free amine to hydrochloride salt |

| Purification | Recrystallization or silica gel chromatography | Ensures >95% purity |

Analytical and Research Findings Relevant to Preparation

Structural Confirmation and Purity Assessment

NMR Spectroscopy :

Proton and carbon NMR confirm the presence of the Boc group with characteristic tert-butyl proton signals around δ 1.4 ppm and amine proton environments, ensuring selective protection.FTIR Spectroscopy :

Characteristic carbonyl stretches of the Boc group appear near 1680–1720 cm⁻¹, while NH stretching vibrations are observed around 2500–3000 cm⁻¹.HPLC and Mass Spectrometry :

Reverse-phase HPLC using C18 columns coupled with ESI-MS confirms molecular ion peaks corresponding to the Boc-protected diamine hydrochloride (e.g., [M+H] at m/z 247), validating molecular integrity and purity.

Stability Considerations During Synthesis

Solvent Effects :

Polar aprotic solvents stabilize the Boc group by minimizing nucleophilic attack, whereas protic solvents like water or methanol can lead to premature deprotection.Temperature Control :

Elevated temperatures (>40°C) accelerate Boc cleavage; thus, maintaining reaction temperatures between 0 and 25°C is critical for preserving the protecting group during synthesis and salt formation.Kinetic Monitoring :

In situ FTIR or Raman spectroscopy can be employed to monitor Boc stability and reaction progress, enabling precise control over reaction endpoints.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-N-Boc-Pentane-1,3-diamine HCl | 210240-75-8 | Two amines; Boc protection; versatile in synthesis |

| 3-N-Boc-Pentane-1,3-diamine HCl | 1131594-84-7 | Similar backbone; different substitution pattern |

| N-Boc-1,5-Diaminopentane | 51644-96-3 | Longer carbon chain; distinct biological activity |

This comparison highlights the unique position of this compound as a building block with two amine functionalities and selective Boc protection, making it particularly valuable in peptide synthesis and pharmaceutical intermediate preparation.

Summary of Research and Industrial Relevance

The Boc protection strategy for pentane-1,3-diamine is well-established, providing a mild, selective, and scalable route to this compound.

The hydrochloride salt form enhances solubility and stability, facilitating its use in aqueous or mixed solvent systems in downstream synthesis.

Research applications span organic synthesis, medicinal chemistry (notably in antibacterial agent development), peptide synthesis, and specialty chemical production.

Computational chemistry tools increasingly support optimization of reaction conditions to improve yield and reduce impurities.

化学反应分析

1-N-Boc-Pentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in peptide synthesis as a building block.

Common reagents used in these reactions include acids for deprotection and coupling agents like carbodiimides for peptide synthesis. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : 1-N-Boc-Pentane-1,3-diamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, makes it valuable in constructing diverse chemical entities.

2. Medicinal Chemistry

- Pharmaceutical Development : The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly useful in synthesizing biologically active compounds and peptides.

- Case Study : Research has demonstrated its application in developing new antibacterial agents targeting vancomycin-resistant bacteria through derivatives synthesized from N-Boc-1,3-propanediamine .

3. Biochemistry

- Peptide Synthesis : The Boc protecting group allows for selective deprotection under acidic conditions, facilitating peptide synthesis. This property is exploited in creating peptides with specific biological activities.

4. Material Science

- Specialty Chemicals : In industry, this compound is utilized for producing specialty chemicals and materials that require high purity and specific functionalities.

作用机制

The mechanism of action of 1-N-Boc-Pentane-1,3-diamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

相似化合物的比较

N1-Phenylbenzene-1,3-diamine Hydrochloride

m-Phenylenediamine Dihydrochloride

N-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine (Alfuzosin Impurity D)

Bicyclo[1.1.1]pentane-1,3-diamine Derivatives

- Structure : Rigid bicyclic framework with amine groups.

- Key Differences :

- Applications : Bioisosteres in drug design to optimize pharmacokinetics .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Stability | Key Functional Groups |

|---|---|---|---|---|

| 1-N-Boc-Pentane-1,3-diamine HCl | ~300–350 | High in polar solvents | Stable under basic conditions | Boc-protected amine, HCl salt |

| m-Phenylenediamine diHCl | 181.07 | Moderate in water | Oxidizes readily | Free amines, HCl salt |

| Alfuzosin Impurity D | ~350 | Low in water | Sensitive to heat | Quinazoline, free amines |

| Bicyclo[1.1.1]pentane diamine | 227.09 | Low in water | High steric stability | Bicyclic core, HCl salt |

Toxicity and Environmental Impact

- 1-N-Boc-Pentane-1,3-diamine HCl: Limited toxicity data, but Boc groups generally reduce acute toxicity compared to free amines.

- Bismarck Brown R derivatives : Show aquatic toxicity at 20–30 mg/L, highlighting risks with unprotected aromatic diamines .

生物活性

1-N-Boc-Pentane-1,3-diamine hydrochloride (CAS No. 210240-75-8) is a chemical compound characterized by its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₀H₂₃ClN₂O₂

- Molecular Weight : 238.76 g/mol

- Structure : The presence of two amine groups allows for diverse reactivity, particularly in biomolecule conjugation and polyamine synthesis.

Biological Significance

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its ability to selectively release the Boc group under specific conditions makes it useful for creating complex organic molecules with tailored functionalities.

Applications in Drug Development

The compound's structural characteristics enable its use in the design of pharmaceuticals targeting various biological pathways. Notably, it can be utilized to synthesize polyamines, which play critical roles in cellular functions, including:

- Cell Growth and Proliferation : Polyamines are essential for cell division and growth.

- Gene Regulation : They are involved in modulating gene expression.

- Stress Response : Polyamines help cells respond to environmental stressors.

1. Synthesis of Polyamines

Research indicates that this compound can be employed to synthesize polyamines such as spermine and spermidine. These compounds have demonstrated significant biological activities, including anti-inflammatory and anti-cancer properties. A study highlighted the synthesis pathway leading from 1-N-Boc-PDA to these polyamines, showcasing the compound's versatility in drug development .

2. Biomolecule Conjugation

The dual amine functionalities of this compound facilitate its conjugation with biomolecules like peptides and proteins. This property is particularly useful in developing targeted therapies where drug delivery mechanisms require specific binding to cellular receptors .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-N-Boc-Pentane-1,3-diamine HCl | 210240-75-8 | Two amines; Boc protection; versatile in synthesis |

| 3-N-Boc-Pentane-1,3-diamine-HCl | 1131594-84-7 | Similar structure; different substitution pattern |

| N-Boc-1,5-Diaminopentane | 51644-96-3 | Longer carbon chain; distinct biological activity |

The mechanism by which this compound exerts its biological effects primarily involves its interactions with cellular components through the amine groups. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors on cell surfaces, influencing cellular signaling processes.

常见问题

Q. Basic

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and amine proton environments .

- FTIR : Detect characteristic Boc carbonyl stretches (~1680–1720 cm) and NH vibrations (~2500–3000 cm) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 247) .

How do solvent polarity and temperature influence Boc group stability during synthesis?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize the Boc group by minimizing nucleophilic attack. Avoid protic solvents (e.g., water, methanol) to prevent premature deprotection .

- Temperature Control : Elevated temperatures (>40°C) accelerate Boc cleavage. Maintain reactions at 0–25°C to preserve integrity, especially during acidification steps .

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor Boc group stability under varying conditions .

How should discrepancies in NMR spectra of synthesized material be resolved?

Q. Data Contradiction Analysis

- Purity Check : Confirm via HPLC (≥95% purity) to rule out impurities .

- 2D NMR : Use H-C HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing between diastereomers or rotamers) .

- Comparative Analysis : Cross-validate with PubChem or NIST reference data for similar Boc-protected diamines .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride dust .

- Storage : Keep in a desiccator at 2–8°C to avoid hygroscopic degradation .

How does the Boc group influence peptide coupling reaction kinetics?

Q. Advanced

- Steric Hindrance : The Boc group reduces nucleophilicity of the protected amine, slowing acylation rates. Optimize coupling agents (e.g., HATU or EDC) to enhance efficiency .

- Byproduct Mitigation : Monitor carbodiimide-mediated byproducts (e.g., N-acylurea) via LC-MS and adjust reaction pH (5.5–6.5) to minimize formation .

- Deprotection Post-Coupling : Use TFA/DCM (1:4) to remove the Boc group without cleaving peptide bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。